molecular formula C12H15NO6 B8821426 3Npr836ZJ5 CAS No. 412940-03-5

3Npr836ZJ5

Cat. No.: B8821426
CAS No.: 412940-03-5
M. Wt: 269.25 g/mol
InChI Key: KUHCVWPLMXSIJD-UHFFFAOYSA-N
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Description

“3Npr836ZJ5” (CAS No. 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Structurally, it is identified as 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, featuring a fused pyrrole-triazine core with chlorine substituents at the 2- and 4-positions. Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Properties

CAS No.

412940-03-5

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C12H15NO6/c1-7-12(18)9(5-14)8(4-13-7)6-19-11(17)3-2-10(15)16/h4,14,18H,2-3,5-6H2,1H3,(H,15,16)

InChI Key

KUHCVWPLMXSIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Physicochemical Data: Boiling Point: Not explicitly reported, but computational models suggest moderate volatility due to its planar aromatic structure. Log S (aqueous solubility): -3.17, indicating low water solubility (0.023 mg/mL). Topological Polar Surface Area (TPSA): 41.6 Ų, suggesting moderate permeability.
  • CYP Enzyme Inhibition: Shows weak inhibition of cytochrome P450 isoforms, reducing risks of drug-drug interactions.
  • Synthesis :
    Synthesized via a two-step reaction involving 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine in the presence of N-ethyl-N,N-diisopropylamine and potassium iodide in DMF, yielding a purity >95%.

Hazard Profile:

Classified with warning signal words H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

Comparative Analysis with Similar Compounds

“3Npr836ZJ5” belongs to a class of nitrogen-rich heterocycles with applications in medicinal chemistry and materials science. Two structurally analogous compounds are selected for comparison:

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

  • Molecular Formula : C₈H₉ClN₄
  • Molecular Weight : 196.64 g/mol
  • Structural Features : Shares the pyrrolo-triazine core but substitutes chlorine at the 4-position and adds an isopropyl group at the 5-position.
  • Key Differences: Increased hydrophobicity (Log S: -3.45) due to the isopropyl group. Higher bioavailability score (0.65) attributed to enhanced lipophilicity. Hazard Profile: Limited data, but likely shares skin/eye irritation risks due to chlorine substituents.

Compound B: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 167.60 g/mol
  • Structural Features : Pyrazolo-pyridine core with chlorine at the 7-position and a methyl group at the 1-position.
  • Key Differences :
    • Reduced molecular weight and simpler heterocyclic system.
    • Improved solubility (Log S: -2.89 ) due to fewer aromatic rings.
    • Lower bioavailability (0.45 ) owing to reduced hydrogen-bonding capacity.

Data Table: Comparative Overview

Parameter “this compound” Compound A Compound B
Molecular Formula C₆H₃Cl₂N₃ C₈H₉ClN₄ C₇H₆ClN₃
Molecular Weight (g/mol) 188.01 196.64 167.60
Core Structure Pyrrolo-triazine Pyrrolo-triazine Pyrazolo-pyridine
Substituents 2-Cl, 4-Cl 4-Cl, 5-isopropyl 7-Cl, 1-methyl
Log S -3.17 -3.45 -2.89
Solubility (mg/mL) 0.023 0.015 0.035
Bioavailability Score 0.55 0.65 0.45
Key Hazards H315, H319, H335 Not reported Not reported

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